Acarbose Exhibits Potent Inhibition of Human Intestinal Maltase with an IC50 of 15.2 µM
Acarbose demonstrates a moderate inhibitory potency against human intestinal maltase, a key enzyme in carbohydrate digestion. In a standardized in vitro assay using human small intestinal microsomes, acarbose had an IC50 of 15.2 µM, which is approximately 4-fold less potent than miglitol (IC50 3.7 µM) and 11.7-fold less potent than voglibose (IC50 1.3 µM) [1]. This quantitative difference in potency is a critical factor in understanding its distinct pharmacodynamic profile.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | Miglitol: IC50 = 3.7 µM; Voglibose: IC50 = 1.3 µM |
| Quantified Difference | Acarbose is 4.1x less potent than miglitol and 11.7x less potent than voglibose |
| Conditions | Human small intestinal microsome assay with maltose as substrate (74 mM) at 37°C, pH 6.0 |
Why This Matters
This data quantifies the relative enzyme inhibition potency, which is a primary driver of efficacy and dosing, directly informing compound selection for in vitro studies or understanding clinical potency differences.
- [1] Mohan S, et al. Mapping the intestinal alpha-glucogenic enzyme specificities of starch digesting maltase-glucoamylase and sucrase-isomaltase. Bioorg Med Chem. 2011;19(12):3925-3935. View Source
